molecular formula C16H21NO B13002194 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile

Cat. No.: B13002194
M. Wt: 243.34 g/mol
InChI Key: ZFHXZEKQVQLHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile is an organic compound with a complex structure that includes a cyclohexylmethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure efficiency and cost-effectiveness. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethoxybenzene
  • 4,6-Dimethylbenzonitrile
  • Cyclohexylmethylbenzene

Uniqueness

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile is unique due to the presence of both the cyclohexylmethoxy group and the dimethylbenzonitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(cyclohexylmethoxy)-4,6-dimethylbenzonitrile

InChI

InChI=1S/C16H21NO/c1-12-8-13(2)15(10-17)16(9-12)18-11-14-6-4-3-5-7-14/h8-9,14H,3-7,11H2,1-2H3

InChI Key

ZFHXZEKQVQLHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CCCCC2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.